4-(Hydroxymethyl)furan-2-carbaldehyde
CAS No.: 158360-01-1
Cat. No.: VC3732237
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158360-01-1 |
---|---|
Molecular Formula | C6H6O3 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 4-(hydroxymethyl)furan-2-carbaldehyde |
Standard InChI | InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 |
Standard InChI Key | GYQBROOJXNICMZ-UHFFFAOYSA-N |
SMILES | C1=C(OC=C1CO)C=O |
Canonical SMILES | C1=C(OC=C1CO)C=O |
Introduction
Chemical Properties and Structure
4-(Hydroxymethyl)furan-2-carbaldehyde, also known by its CAS number 158360-01-1, is a derivative of furan with specific functional group substitutions. Its molecular formula is C6H6O3 with a molecular weight of 126.11 g/mol. The compound features a furan ring (a five-membered aromatic heterocycle containing an oxygen atom) with an aldehyde group (-CHO) at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position.
Structural Identifiers and Properties
The structural information for 4-(Hydroxymethyl)furan-2-carbaldehyde is summarized in the following table:
Property | Value |
---|---|
CAS Number | 158360-01-1 |
IUPAC Name | 4-(hydroxymethyl)furan-2-carbaldehyde |
Molecular Formula | C6H6O3 |
Molecular Weight | 126.11 g/mol |
Standard InChI | InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 |
Standard InChIKey | GYQBROOJXNICMZ-UHFFFAOYSA-N |
SMILES | C1=C(OC=C1CO)C=O |
Canonical SMILES | C1=C(OC=C1CO)C=O |
PubChem Compound | 5318289 |
The structure of 4-(Hydroxymethyl)furan-2-carbaldehyde is characterized by its furan backbone, which contributes to its aromaticity and reactivity. The presence of both an aldehyde group and a hydroxymethyl group creates a molecule with multiple potential reaction sites, making it valuable for synthetic chemistry applications.
Synthesis Methods
The synthesis of 4-(Hydroxymethyl)furan-2-carbaldehyde can be approached through various methods, though specific literature on its synthesis is somewhat limited compared to its structural isomer 5-(hydroxymethyl)furan-2-carbaldehyde (5-HMF).
Biomass-Derived Synthesis
One approach to synthesizing 4-HMF (closely related to our target compound) involves a multi-step process starting with biomass-derived materials:
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Base-catalyzed condensation of dihydroxyacetone (DHA), which is prepared from the oxidation of biomass-derived glycerol
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Conversion of the resulting ketohexoses to 4-HMF through acid-catalyzed dehydration
This process requires careful control of reaction conditions, including:
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Various catalysts
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pH control
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Air speed regulation in reactors
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Temperature variations (from 50°C in the oxidation step to approximately 0°C in the condensation step, and to 110°C at the dehydration step)
Biochemical Pathway
Insights from related compounds suggest a potential biochemical synthesis pathway involving:
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Condensation of dihydroxyacetone phosphate with pyruvate
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Formation of a dihydroxy-substituted tetrahydrofuran
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Elimination of two moles of water to produce a phosphate ester of 2-carboxy-4-(hydroxymethyl)furan
The enzyme MfnB (4-(hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthase) has been identified as playing a key role in the biosynthesis of related compounds, catalyzing the formation of phosphorylated 4-HMF .
Structural Relationship to Other Furanic Compounds
4-(Hydroxymethyl)furan-2-carbaldehyde shares structural similarities with several other important furanic compounds, providing context for understanding its properties and reactivity.
Comparison with 5-(Hydroxymethyl)furan-2-carbaldehyde (5-HMF)
5-HMF is a more extensively studied isomer of our target compound. The key difference is the position of the hydroxymethyl group (position 5 versus position 4). Both compounds contain the same functional groups but differ in their spatial arrangement, which affects their chemical behavior and applications .
Relationship to Furfural
Furfural (furan-2-carbaldehyde) is a simpler furanic compound that lacks the hydroxymethyl group present in 4-(Hydroxymethyl)furan-2-carbaldehyde. Furfural is derived from agricultural byproducts and is used in the production of furan-based chemicals and materials . Understanding the chemistry of furfural provides insights into the potential reactivity patterns of the more complex 4-(Hydroxymethyl)furan-2-carbaldehyde.
Analytical Characterization
The analytical characterization of 4-(Hydroxymethyl)furan-2-carbaldehyde is crucial for confirming its structure, purity, and properties.
Spectroscopic Analysis
While specific spectroscopic data for 4-(Hydroxymethyl)furan-2-carbaldehyde is limited in the provided search results, related furanic compounds are typically characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
NMR spectroscopy is particularly valuable for confirming the positions of the functional groups on the furan ring. The chemical shifts of the aldehyde proton and hydroxymethyl protons provide diagnostic information about the compound's structure .
Chromatographic Methods
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are commonly employed for the analysis and purification of furanic compounds like 4-(Hydroxymethyl)furan-2-carbaldehyde. These methods allow for the separation of the target compound from reaction mixtures and the assessment of its purity.
Research Challenges and Future Perspectives
Research on 4-(Hydroxymethyl)furan-2-carbaldehyde presents several challenges and opportunities for future investigation.
Synthesis Optimization
Current synthetic routes for 4-HMF derivatives are often complex and require multiple steps with careful control of reaction conditions. Developing more efficient, sustainable, and cost-effective synthesis methods represents a significant opportunity for future research .
Expanding Applications
While several potential applications have been identified, there remains much to explore regarding the full range of possible uses for 4-(Hydroxymethyl)furan-2-carbaldehyde. Research into new derivatives, polymerization reactions, and pharmaceutical applications could reveal additional valuable applications for this compound.
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